molecular formula C23H20ClFN2O5S B3542764 methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]amino}benzoate

methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]amino}benzoate

Cat. No. B3542764
M. Wt: 490.9 g/mol
InChI Key: WDCNKSRUCBEGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]amino}benzoate, also known as CFM-2, is a chemical compound that has been studied extensively in scientific research. It is a potent inhibitor of the protease enzyme cathepsin S, which is involved in various physiological processes such as antigen presentation, inflammation, and tissue remodeling.

Mechanism of Action

Methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]amino}benzoate exerts its inhibitory effect on cathepsin S by binding to its active site and preventing its enzymatic activity. The compound has been shown to have a high affinity for the enzyme, with a dissociation constant in the nanomolar range. The inhibition of cathepsin S by this compound has downstream effects on various physiological processes such as antigen presentation, inflammation, and tissue remodeling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects due to its inhibitory effect on cathepsin S. In vitro studies have shown that this compound can reduce the activity of cathepsin S in various cell types such as dendritic cells, macrophages, and tumor cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in these cell types. In vivo studies have shown that this compound can reduce inflammation and tissue remodeling in various animal models of disease.

Advantages and Limitations for Lab Experiments

Methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]amino}benzoate has several advantages and limitations for lab experiments. One advantage is its potency and specificity for cathepsin S, which allows for precise investigation of its role in various physiological processes. Additionally, this compound has been shown to have good stability and solubility in various solvents, which facilitates its use in in vitro and in vivo experiments. One limitation of this compound is its potential off-target effects, which can complicate the interpretation of results. Additionally, this compound can be toxic at high concentrations, which requires careful dosing in experiments.

Future Directions

There are several future directions for research on methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]amino}benzoate. One area of interest is its potential therapeutic application in various diseases such as cancer, autoimmune disorders, and cardiovascular diseases. Additionally, further investigation is needed to elucidate the role of cathepsin S in various physiological processes and its potential as a therapeutic target. Furthermore, the development of more potent and selective inhibitors of cathepsin S could have significant implications for the treatment of various diseases.

Scientific Research Applications

Methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]amino}benzoate has been extensively studied in scientific research due to its potent inhibitory effect on cathepsin S. This enzyme is involved in various physiological processes, and its dysregulation has been linked to various diseases such as cancer, autoimmune disorders, and cardiovascular diseases. This compound has been shown to have therapeutic potential in these diseases by inhibiting the activity of cathepsin S and reducing its downstream effects. Additionally, this compound has been used as a tool compound in various studies to investigate the role of cathepsin S in various physiological processes.

properties

IUPAC Name

methyl 2-[[2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O5S/c1-32-23(29)20-4-2-3-5-21(20)26-22(28)15-27(14-16-6-10-18(25)11-7-16)33(30,31)19-12-8-17(24)9-13-19/h2-13H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCNKSRUCBEGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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